(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL
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Overview
Description
(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of an ethyl group attached to the benzodiazole ring and a methoxyphenyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Ethylation: The benzodiazole ring is then ethylated using ethyl halides in the presence of a strong base such as sodium hydride.
Methoxyphenyl Addition: The final step involves the addition of the methoxyphenyl group to the methanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
Scientific Research Applications
(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-HYDROXYPHENYL)METHANOL
- (1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-CHLOROPHENYL)METHANOL
- (1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-FLUOROPHENYL)METHANOL
Uniqueness
(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)(2-METHOXYPHENYL)METHANOL is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-19-14-10-6-5-9-13(14)18-17(19)16(20)12-8-4-7-11-15(12)21-2/h4-11,16,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWZIUOFMBGGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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